Sonedenoson
Overview
Description
Sonedenoson is a small molecule compound that has been investigated for its potential therapeutic applications. It is known to act as an adenosine A2A receptor agonist, which means it can bind to and activate these specific receptors in the body. This compound has been studied for its potential use in treating conditions such as diabetic foot ulcers and other complications related to diabetes .
Mechanism of Action
Sonedenoson is an investigational small molecule that has been used in trials studying the treatment of foot ulcer, diabetic and diabetes complications . It belongs to the class of organic compounds known as purine nucleosides .
Target of Action
This compound primarily targets the A2aR (Adenosine A2a receptor) . Adenosine receptors (ARs) are the major targets of caffeine and theophylline, comprising four receptor subtypes designated as A1, A2A, A2B, and A3 . These receptors function in the body’s response to conditions of pathology and stress associated with a functional imbalance, such as in the supply and demand of energy/oxygen/nutrients .
Mode of Action
It is known that this compound forms hydrogen bonds with certain key residues . The interaction of AR agonists with plasma proteins may also influence the action of anti-platelet compounds .
Biochemical Pathways
Adenosine receptors are known to be involved in a variety of physiological processes, including pain, cardiac arrhythmias, myocardial perfusion imaging, cardiac ischemia, inflammation, and certain types of cancer .
Pharmacokinetics
The pharmacokinetics of a drug molecule play a crucial role in its bioavailability and efficacy .
Result of Action
It has been used in trials studying the treatment of foot ulcer, diabetic and diabetes complications .
Action Environment
It is known that environmental factors can impact the generalizability of evidence from the location in which the evidence was generated to the location to which the evidence is to be applied .
Biochemical Analysis
Biochemical Properties
Sonedenoson is a selective activator for the adenosine receptor A2A, with a Ki of 490 nM . It exhibits anti-platelet and anti-inflammatory activities . The interactions of this compound with enzymes, proteins, and other biomolecules are not fully annotated yet .
Cellular Effects
This compound has been used in trials studying the treatment of foot ulcers and diabetes complications .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully annotated yet . It is known that this compound is a selective activator for the adenosine receptor A2A .
Dosage Effects in Animal Models
This compound has shown effectiveness in the treatment of poorly healing wounds in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sonedenoson involves several steps, starting with the preparation of the purine nucleoside core. The key steps include the formation of the ribosyl moiety and the attachment of the chlorophenyl ethoxy group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Sonedenoson can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemistry: It serves as a model compound for studying adenosine receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of adenosine receptors in cellular signaling and physiological processes.
Medicine: Sonedenoson has been explored for its potential to promote wound healing, particularly in diabetic foot ulcers, and its anti-inflammatory properties
Industry: It may have applications in the development of new therapeutic agents targeting adenosine receptors.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside that also activates adenosine receptors.
Regadenoson: A selective adenosine A2A receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.
Uniqueness of Sonedenoson
This compound is unique in its specific structure, which allows it to selectively activate adenosine A2A receptors with high affinity. This selectivity makes it a valuable tool for studying the physiological and therapeutic effects of adenosine receptor activation, particularly in the context of wound healing and inflammation .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQGGOGHZRELS-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157239 | |
Record name | Sonedenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131865-88-8 | |
Record name | Sonedenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131865888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonedenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sonedenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SONEDENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OT4KAG5JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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